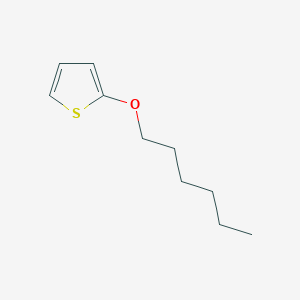

2-(Hexyloxy)thiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

125300-73-4 |

|---|---|

Molecular Formula |

C10H16OS |

Molecular Weight |

184.30 g/mol |

IUPAC Name |

2-hexoxythiophene |

InChI |

InChI=1S/C10H16OS/c1-2-3-4-5-8-11-10-7-6-9-12-10/h6-7,9H,2-5,8H2,1H3 |

InChI Key |

UTLZCUPHHPZCBE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=CS1 |

Origin of Product |

United States |

Polymerization and Copolymerization Strategies for 2 Hexyloxy Thiophene Derivatives

Oxidative Polymerization Techniques for Poly(alkoxythiophene)s

Oxidative polymerization is a common and straightforward method for synthesizing polythiophenes. For alkoxy-substituted thiophenes like 2-(hexyloxy)thiophene, this technique offers a scalable route to producing poly(alkoxythiophene)s.

Ferric chloride (FeCl₃) is a widely used oxidant for the polymerization of thiophene (B33073) derivatives due to its effectiveness and simplicity. researchgate.net The process typically involves the gradual addition of the monomer, this compound, to a solution of FeCl₃ in a suitable dry solvent, such as chloroform (B151607) or toluene (B28343). researchgate.netresearchgate.net The mechanism is believed to proceed via the formation of a radical cation on the thiophene ring, which then propagates to form the polymer chain. researchgate.net

Optimization of this method focuses on controlling the reaction stoichiometry and conditions. The monomer-to-oxidant ratio is a critical parameter; a typical ratio might range from 1:2 to 1:4. The choice of solvent is also important, as it can influence the solubility of the growing polymer chains and affect the final molecular weight. researchgate.net After polymerization, the resulting polymer is precipitated, often in methanol, and then purified through washing or Soxhlet extraction to remove residual catalyst and low molecular weight oligomers. nih.gov

The properties of poly(alkoxythiophene)s synthesized via FeCl₃ oxidation are highly dependent on the reaction conditions. Key parameters such as temperature, solvent, and monomer concentration can significantly impact the polymer's molecular weight (Mw), polydispersity index (PDI), and regioregularity. researchgate.net

Lower reaction temperatures generally lead to polymers with a more controlled structure and narrower polydispersity, though sometimes at the cost of reaction yield. researchgate.net The choice of solvent plays a crucial role; solvents that better solubilize the polymer can lead to higher molecular weights and improved regioregularity. researchgate.net For instance, polymerization in aromatic solvents like toluene has been studied for similar alkylthiophenes. researchgate.net The concentration of the monomer and the rate of its addition can also influence the polymerization kinetics and, consequently, the final polymer characteristics. A slower addition rate can help in achieving a more controlled polymerization process.

Table 1: Effect of Reaction Conditions on FeCl₃ Polymerization of Thiophene Derivatives

| Reaction Parameter | Influence on Polymer Properties | Typical Outcome |

|---|---|---|

| Temperature | Affects reaction rate, polydispersity, and yield. researchgate.net | Lower temperatures can improve PDI but may reduce yield. researchgate.net |

| Solvent | Impacts polymer solubility, molecular weight, and regioregularity. researchgate.net | Solvents that better dissolve the polymer tend to produce higher Mw and regioregularity. researchgate.net |

| Monomer/Oxidant Ratio | Controls the initiation and termination steps, affecting Mw. | Optimization is required to maximize Mw while avoiding side reactions. |

| Monomer Concentration | Influences polymerization kinetics and chain length. | Higher concentrations can lead to faster reactions but may broaden PDI. |

Controlled Polymerization Approaches for Tailored Architectures

To achieve more precisely defined polymer structures, controlled polymerization methods are employed. These techniques allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block or gradient copolymers.

Nickel-catalyzed cross-coupling reactions, such as Grignard Metathesis (GRIM) polymerization, are powerful tools for the controlled synthesis of polythiophenes. nih.gov This "living" chain-growth polymerization allows for excellent control over molecular weight and end-group functionality. nih.gov For hexyloxy-substituted thiophenes, this method involves converting the monomer into a Grignard reagent, which is then polymerized using a Ni(II) catalyst, such as Ni(dppp)Cl₂.

This level of control is essential for creating advanced copolymer architectures:

Block Copolymers: Sequential addition of different thiophene monomers to the living polymer chain allows for the synthesis of well-defined block copolymers. For example, a block of poly(this compound) could be grown first, followed by the addition of a different substituted thiophene monomer.

Random and Gradient Copolymers: By controlling the feed ratio and reactivity of two or more different hexyloxy-substituted thiophene comonomers, it is possible to generate random or gradient copolymers. researchgate.net In a gradient copolymer, the composition changes progressively along the polymer chain, offering a smooth transition of material properties. researchgate.net

Incorporation of this compound and Analogues in Donor-Acceptor Polymer Designs

In the field of organic electronics, particularly for organic solar cells (OSCs), the design of donor-acceptor (D-A) conjugated polymers is a key strategy for tuning the material's band gap and energy levels. nih.govchemistryviews.org The alkoxy group in this compound makes it an excellent electron-donating unit. scienceandtechnology.com.vn

When copolymerized with electron-accepting monomers, the resulting D-A polymer exhibits an intramolecular charge transfer that lowers the band gap, enabling the absorption of a broader range of the solar spectrum. whiterose.ac.uk The hexyloxy side chain also enhances the polymer's solubility, which is crucial for solution-based processing of electronic devices. mdpi.com

Common acceptor units copolymerized with alkoxy-substituted thiophenes include benzothiadiazole, diketopyrrolopyrrole (DPP), and thienopyrroledione. nih.govscienceandtechnology.com.vn The synthesis of these copolymers is often achieved through metal-catalyzed cross-coupling reactions like Stille or Suzuki coupling, which provide high control over the polymer structure. nih.govsci-hub.se The properties of the final D-A polymer, such as its absorption spectrum and charge carrier mobility, can be finely tuned by selecting the appropriate donor and acceptor units. rsc.orgnih.gov

Table 2: Examples of Donor-Acceptor Polymer Designs Incorporating Thiophene Derivatives

| Donor Unit | Acceptor Unit | Polymerization Method | Potential Application |

|---|---|---|---|

| Alkoxy-functionalized Benzodithiophene rsc.org | Benzotriazole rsc.org | Stille Coupling rsc.org | Organic Photovoltaics (OPVs) rsc.org |

| Fluorene nih.gov | Di-2-thienyl-2,1,3-benzothiadiazole nih.gov | Suzuki Coupling nih.gov | OLEDs, OPVs nih.gov |

| 3-Alkylthiophene | 3-Cyanothiophene sci-hub.se | Stille Coupling sci-hub.se | Conducting Polymers sci-hub.se |

| 9,9-dioctyl-fluorene whiterose.ac.uk | 4,9-naphthothiadiazole whiterose.ac.uk | Sonogashira Coupling whiterose.ac.uk | Optoelectronic Devices whiterose.ac.uk |

Advanced Electronic and Optoelectronic Applications of 2 Hexyloxy Thiophene Based Materials

Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Materials based on 2-(hexyloxy)thiophene are extensively utilized in solar energy conversion technologies due to their favorable electronic and physical properties. They serve as key building blocks in both the donor materials for OPVs and the sensitizers for DSSCs.

The Donor-Acceptor (D-A) design strategy is fundamental to creating low band-gap organic semiconductors for photovoltaic applications. nankai.edu.cninformaticsjournals.co.in In this architecture, an electron-rich donor unit is covalently linked to an electron-deficient acceptor unit, creating an intramolecular charge transfer (ICT) aracter that governs the material's absorption spectrum and frontier molecular orbital energy levels. nankai.edu.cnmdpi.com Thiophene (B33073) derivatives, particularly those functionalized with electron-donating alkoxy groups like hexyloxy, are popular choices for the donor component. informaticsjournals.co.in

Acceptor-Donor-Acceptor (A-D-A) type small molecules have shown remarkable success in OPVs, achieving power conversion efficiencies (PCEs) exceeding 18%. nankai.edu.cn These molecules typically feature a central donor core flanked by two acceptor units. This structure enhances the electronic communication and can lead to improved light absorption and charge transport properties. For instance, a solution-processable A-D-A small molecule incorporating diketopyrrolopyrrole (DPP) as the acceptor and pentathiophene as the donor core demonstrated significantly broadened absorption in thin films, which is advantageous for capturing a larger portion of the solar spectrum. mdpi.com Similarly, novel "N-π-N" type oligomeric acceptors, which link two small non-fullerene acceptor units with a thiophene bridge, have achieved PCEs of 18.19% by combining the benefits of small molecules and polymers. nih.gov

The performance of OPV devices is highly dependent on the specific D-A combination. For example, D-A type copolymers designed for high open-circuit voltage (VOC) have been synthesized, achieving PCEs up to 3.3% when paired with a fullerene acceptor. rsc.org The selection of the donor and acceptor components is critical for optimizing the energy level alignment, which dictates the VOC and the driving force for charge separation.

| Molecule/Polymer | Architecture | Acceptor | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |

| PFSeQ | D-A Copolymer | PC₇₁BM | - | - | - | 3.3 | rsc.org |

| DTS(Th₂FBTTh)₂ | A-D-A | - | - | - | - | - | nih.gov |

| PM6/2BTP-2F-T | D-A Blend | 2BTP-2F-T | 0.911 | 25.50 | 78.3 | 18.19 | nih.gov |

| DCA3TBDTP | D-A Small Molecule | PC₆₁BM | 0.90 | - | - | 4.51 | rsc.org |

Alkoxy side chains, such as the hexyloxy group, are powerful tools for molecular engineering in organic semiconductors. scispace.com These groups are electron-donating, which has a direct impact on the frontier molecular orbitals. Attaching a hexyloxy chain to a conjugated backbone typically raises the energy of the Highest Occupied Molecular Orbital (HOMO) and can also influence the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

This tuning of energy levels is critical for OPV performance. A higher HOMO level in the donor material can reduce the energy difference between it and the LUMO of the acceptor, which can be beneficial for charge transfer. However, the VOC of a bulk heterojunction solar cell is directly proportional to the energy difference between the donor's HOMO and the acceptor's LUMO. researchgate.net Therefore, precise control over the HOMO level is required to strike a balance between efficient charge generation and high VOC. Studies on D-A copolymers have shown that introducing a hexyloxy side chain can induce a significant reduction in the copolymer's ionization potential (raising the HOMO level) compared to an alkyl side chain, while leaving the LUMO level relatively unaffected. researchgate.net

In bulk heterojunction (BHJ) OPVs, the active layer consists of an interpenetrating network of donor and acceptor materials. The nanoscale morphology of this blend is a critical factor for achieving high performance, as it dictates the efficiency of exciton (B1674681) dissociation, charge transport, and charge collection. researchgate.netcancer.gov Copolymers incorporating this compound units offer a pathway to control this morphology.

The sequence of monomers in a D-A copolymer can be varied to fine-tune its properties. For example, in random copolymers, adjusting the feed ratio of donor and acceptor monomers allows for control over the material's bandgap and HOMO/LUMO energy levels. rsc.org This, in turn, influences the VOC and short-circuit current density (JSC) of the resulting solar cells. rsc.org

The hexyloxy side chains also play a vital role in controlling morphology by influencing the polymer's solubility, crystallinity, and miscibility with the acceptor material. researchgate.net Proper solvent selection and processing techniques, such as solvent annealing, are used to optimize the phase separation and create distinct, continuous pathways for both electrons and holes to travel to their respective electrodes. researchgate.net In all-polymer solar cells, where both donor and acceptor are polymers, controlling the miscibility and aggregation behavior is paramount. The molecular design of thiophene-based polymers is crucial for achieving the ideal blend morphology that leads to high efficiency. researchgate.netrsc.org The synthesis of copolymers like TTT-co-P3HT, which combines different thiophene-based units, represents a strategy to modify properties, although optimization is needed to ensure efficient electron/hole separation and charge transfer. mdpi.com

In dye-sensitized solar cells (DSSCs), a layer of sensitizer (B1316253) dye molecules is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). mdpi.com The dye's role is to absorb sunlight and inject electrons into the semiconductor's conduction band. mdpi.com Metal-free organic dyes with a D-π-A structure are promising alternatives to traditional ruthenium-based sensitizers. mdpi.comntu.edu.tw

Alkoxythiophene derivatives are frequently used as the π-bridge in these D-π-A sensitizers. mdpi.com The mechanism begins with the dye absorbing a photon, which promotes an electron from its HOMO to its LUMO, creating an exciton. This process often involves an intramolecular charge transfer from the donor part of the molecule to the acceptor part. mdpi.com The dye's LUMO must be at a higher energy level than the TiO₂ conduction band edge to provide the driving force for electron injection. The acceptor part of the dye is typically equipped with an anchoring group, such as carboxylic acid, which binds the dye to the TiO₂ surface and facilitates this electron transfer. tandfonline.com

After electron injection, the oxidized dye molecule is regenerated by a redox mediator (typically I⁻/I₃⁻) in an electrolyte solution, completing the circuit. mdpi.com The hexyloxy side chains can play a beneficial role by creating a hydrophobic layer on the TiO₂ surface. This can help to prevent charge recombination between the injected electrons in the TiO₂ and the redox mediator in the electrolyte, leading to a higher VOC. ntu.edu.tw The performance of DSSCs can be enhanced by co-sensitization, where a cocktail of dyes is used to broaden the absorption spectrum. Thiophene-based organic compounds have been successfully used as co-sensitizers with standard N3 dye, resulting in improved efficiency, JSC, and VOC. nih.gov

| Sensitizer | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |

| P3HT-co-TAA | 0.37-0.46 | 0.82-7.71 | - | 0.14-0.38 | tandfonline.com |

| 5a + N3 | 0.676 | 18.14 | - | 7.42 | nih.gov |

| 5c + N3 | - | - | - | 6.57 | nih.gov |

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are key components for next-generation flexible electronics, and the performance of these devices is largely determined by the charge transport characteristics of the organic semiconductor used in the channel layer.

Thiophene-based materials are among the most extensively studied p-type organic semiconductors for OFETs due to their excellent charge transport properties and environmental stability. researchgate.net Fused thiophene systems, in particular, exhibit high performance due to enhanced intermolecular S···S interactions and π-π stacking, which facilitate efficient charge hopping between molecules. researchgate.net

Derivatives of this compound have been incorporated into various molecular structures to create high-performance semiconductors. The flexible hexyloxy side chains ensure good solubility for solution-based processing techniques like spin-coating, while the core structure is designed to promote strong intermolecular electronic coupling. nih.gov For example, a D-A-D-A-D oligomer containing hexyloxy groups was synthesized and shown to be a p-type semiconductor, achieving a mobility of 1.6 × 10⁻³ cm²/Vs in a spin-coated OFET. nih.gov

Alkyl chain engineering is a critical strategy for enhancing device performance. rsc.org Studies on oligothiophenes have shown that the introduction of hexyl side chains can cause molecules to adopt crystal packing orientations that enhance hole mobilities by an order of magnitude compared to unsubstituted analogues. researchgate.net By designing molecules with extensive π-conjugation and strong intermolecular interactions, exceptionally high mobilities can be achieved. For instance, a novel semiconductor, 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT), demonstrated excellent single-crystal OFET performance with a maximum hole mobility of 1.26 cm² V⁻¹ s⁻¹ and high on/off ratios of 10⁶ to 10⁸. nih.gov This high performance is attributed to a favorable herringbone packing motif with multiple S···S, S···C, and C–H···π interactions. nih.gov

| Compound | Mobility (µ) (cm²/Vs) | On/Off Ratio | Fabrication Method | Reference |

| BDT(DBTOTTH)₂ | 1.6 × 10⁻³ | - | Spin-coating | nih.gov |

| Compound 1 | 0.42 | > 10⁸ | Solution Shearing | rsc.org |

| BTTB Derivative | 0.46 | > 10⁷ | - | rsc.org |

| 2,6-DADTT | 1.26 | 10⁶ - 10⁸ | Single Crystal | nih.gov |

| PDPPF-DTT | 0.18 | - | Spin-coating (SAM treated) | nih.gov |

Influence of Molecular Structure and Packing on Charge Carrier Mobility

The charge carrier mobility of organic field-effect transistors (OFETs) based on this compound-containing polymers is intrinsically linked to the material's molecular structure and its solid-state packing. The arrangement of the alkoxy side chains, the planarity of the polymer backbone, and the degree of crystallinity are all critical factors that dictate the efficiency of charge transport.

The introduction of alkoxy groups, such as the hexyloxy group, to the thiophene backbone can enhance the electron-donating nature of the polymer, which in turn influences its frontier molecular orbital levels. acs.org However, the length and branching of these alkyl chains also play a significant role in the intermolecular packing. Longer or branched alkyl chains can increase the solubility of the polymer, aiding in solution processability, but they can also disrupt the close π-π stacking that is essential for efficient charge hopping between polymer chains. nih.govnih.gov Studies on similar poly(3-alkylthiophene)s have shown that a more compact molecular packing, often indicated by a shorter π-π stacking distance, generally leads to higher charge carrier mobilities. nih.gov

The molecular weight of the polymer is another crucial parameter. Higher molecular weight polymers can facilitate the formation of more interconnected crystalline domains, which provide pathways for charge carriers to move through the material with fewer interruptions from grain boundaries. nih.gov However, excessively high molecular weights can sometimes lead to processing challenges. The relationship between molecular weight and mobility is not always linear and depends on the specific polymer and processing conditions. researchgate.net

Fabrication Methodologies for OFET Devices Utilizing Alkoxythiophene Polymers

The performance of OFETs based on this compound polymers is highly dependent on the fabrication methodologies employed, which influence the morphology and quality of the semiconducting thin film. Solution-based processing techniques are widely used for these materials due to their potential for low-cost, large-area, and flexible electronics. manchester.ac.ukacs.org

Common solution-processing methods include spin-coating, drop-casting, and blade-coating. The choice of solvent is a critical first step, as it must not only dissolve the polymer but also influence the film's drying dynamics and resulting morphology. escholarship.org The solvent's boiling point, viscosity, and its interaction with the polymer all affect the degree of polymer aggregation in solution and the final film's crystallinity. acs.org

Substrate preparation is another crucial aspect. The substrate, typically a silicon wafer with a silicon dioxide dielectric layer, is often treated with a surface modification layer, such as a self-assembled monolayer (SAM), to tune its surface energy. acs.org This treatment can promote the desired orientation of the polymer chains and improve the interface between the semiconductor and the dielectric, leading to lower trap densities and higher charge carrier mobility.

Post-deposition treatments are also frequently employed to optimize the film morphology. Thermal annealing, which involves heating the film to a temperature above its glass transition temperature, can enhance crystallinity and promote the formation of larger, more ordered domains. Solvent vapor annealing, where the film is exposed to a solvent vapor, can also be used to improve molecular ordering. researchgate.net

| Fabrication Parameter | Description | Influence on OFET Performance |

| Deposition Technique | Method used to deposit the polymer thin film (e.g., spin-coating, blade-coating). | Affects film uniformity, thickness, and molecular orientation. |

| Solvent Selection | Choice of solvent for dissolving the polymer. | Influences polymer solubility, solution aggregation, and film morphology. escholarship.org |

| Substrate Treatment | Surface modification of the dielectric layer (e.g., with a SAM). | Modifies surface energy, promotes desired polymer orientation, and reduces interface traps. acs.org |

| Post-Deposition Annealing | Thermal or solvent vapor treatment after film deposition. | Enhances crystallinity, increases domain size, and improves molecular ordering. researchgate.net |

Electrochromic Devices

Design and Synthesis of this compound-Containing Electrochromic Polymers

The design and synthesis of electrochromic polymers incorporating this compound are centered on creating materials with tunable optical properties, good electrochemical stability, and high coloration efficiency. The hexyloxy side chain imparts solubility, making the resulting polymers solution-processable, which is advantageous for fabricating large-area electrochromic devices. researchgate.net

A common synthetic route to poly(3-(hexyloxy)thiophene) and related copolymers is through oxidative polymerization of the corresponding monomers. This can be achieved either chemically, using an oxidizing agent like iron(III) chloride (FeCl₃), or electrochemically, by electropolymerizing the monomer directly onto a conductive substrate. nih.govresearchgate.net

Copolymerization is a powerful strategy to fine-tune the electrochromic properties. By incorporating other thiophene derivatives or different aromatic units into the polymer backbone, the electronic structure and, consequently, the color of both the neutral and oxidized states can be modified. nih.govrsc.org For example, copolymerizing 3-(hexyloxy)thiophene with electron-donating or electron-withdrawing co-monomers can alter the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby changing its absorption spectrum. bangor.ac.uk

Another design consideration is the regioregularity of the polymer. Controlling the head-to-tail (HT) coupling of the 3-substituted thiophene units is crucial for achieving a planar backbone, which leads to a more ordered packing in the solid state and narrower absorption bands. nih.gov However, for some electrochromic applications, a less regular structure might be desirable to achieve broader absorption and different colorimetric properties.

The synthesis of these polymers often involves multi-step procedures starting from commercially available thiophene derivatives. The introduction of the hexyloxy side chain is typically achieved through a Williamson ether synthesis, where an alkyl halide reacts with a hydroxyl-substituted thiophene. The subsequent polymerization is then carried out under controlled conditions to achieve the desired molecular weight and properties.

Electrochromic Switching Behavior and Color Tuning

Polymers containing this compound exhibit electrochromism, meaning their color can be reversibly changed by applying an electrical potential. This switching behavior is a result of the polymer undergoing a reversible redox (reduction-oxidation) process. In its neutral state, the polymer has a specific color determined by its π-π* electronic transition. Upon oxidation (p-doping), charge carriers (polarons and bipolarons) are introduced into the polymer backbone, which creates new electronic states within the bandgap. This leads to a change in the material's absorption spectrum and, consequently, a change in its color. researchgate.net

The color of the neutral polymer can be tuned by modifying the polymer's chemical structure. As mentioned previously, copolymerization is a key strategy for color tuning. nih.govresearchgate.net By combining 3-(hexyloxy)thiophene with other monomers that have different electronic properties, the bandgap of the resulting copolymer can be engineered to absorb light at different wavelengths. rsc.orgnih.gov For instance, incorporating more electron-rich co-monomers can lead to a red-shift in the absorption spectrum, resulting in a bluer neutral state. rsc.org Conversely, the introduction of electron-deficient units can blue-shift the absorption. bangor.ac.uk

The switching speed, which is the time it takes for the material to change color upon application of a potential, is another important characteristic. This is influenced by the film thickness, the ionic conductivity of the electrolyte, and the intrinsic properties of the polymer. Thinner films and electrolytes with high ionic mobility generally lead to faster switching times. rsc.org

The optical contrast, or the difference in transmittance between the colored and bleached states, is a critical performance metric for electrochromic devices. Polymers based on this compound can exhibit significant optical contrast in the visible and near-infrared regions of the electromagnetic spectrum.

| Electrochromic Property | Influencing Factors |

| Color of Neutral State | Polymer backbone structure, co-monomer selection, and side-chain engineering. nih.govresearchgate.net |

| Color of Oxidized State | Nature of the charge carriers (polarons, bipolarons) and the electronic structure of the doped polymer. |

| Switching Speed | Film thickness, electrolyte ionic conductivity, and polymer morphology. rsc.org |

| Optical Contrast | The difference in the absorption spectra of the neutral and oxidized states. |

Stability and Performance Metrics in Solid-State Electrochromic Devices

The long-term stability and performance of solid-state electrochromic devices (ECDs) are crucial for their practical application. For polymers containing this compound, stability refers to the ability to undergo many thousands of redox cycles without significant degradation in their electrochromic properties, such as optical contrast and switching speed. bangor.ac.uk

One of the main challenges for organic electrochromic materials is their stability in the presence of oxygen and moisture, especially in the oxidized state. Encapsulation of the ECD is therefore essential to protect the active materials from the ambient environment. The choice of a suitable solid-state electrolyte is also critical for ensuring both good performance and long-term stability. The electrolyte must have high ionic conductivity, good electrochemical stability, and be compatible with the electrochromic polymer.

Key performance metrics for solid-state ECDs include:

Optical Contrast (ΔT%) : The percentage difference in transmittance between the bleached and colored states at a specific wavelength.

Coloration Efficiency (η) : A measure of the change in optical density per unit of charge injected or ejected per unit area. A high coloration efficiency means that a large change in color can be achieved with a small amount of charge, which is desirable for low-power operation.

Switching Time (τ) : The time required for the device to switch between its colored and bleached states. This is often defined as the time to reach 90% of the full optical contrast change.

Cyclic Stability : The ability of the device to maintain its electrochromic performance over a large number of switching cycles. Degradation is often observed as a decrease in optical contrast or an increase in switching time. bangor.ac.uk

Memory Effect : The ability of the device to remain in its colored or bleached state for an extended period after the power is turned off.

Other Optoelectronic Applications

Beyond OFETs and electrochromic devices, materials based on this compound have shown promise in other optoelectronic applications, primarily due to their semiconducting nature and tunable optical and electronic properties.

Organic Solar Cells (OSCs) : Polythiophenes, including those with alkoxy side chains, have been extensively studied as donor materials in bulk heterojunction (BHJ) organic solar cells. mdpi.comrsc.org In a BHJ solar cell, the this compound-based polymer is blended with an acceptor material, typically a fullerene derivative or a non-fullerene acceptor. researchgate.net The hexyloxy side chains enhance the solubility and processability of the polymer, allowing for the formation of the desired interpenetrating network with the acceptor material, which is crucial for efficient charge separation. mdpi.com The power conversion efficiency of OSCs is highly dependent on the absorption spectrum of the donor polymer, its energy levels relative to the acceptor, and the charge carrier mobility of the blend. mdpi.com

Organic Photodetectors (OPDs) : The same properties that make this compound-based polymers suitable for solar cells also make them attractive for use in organic photodetectors. mdpi.comresearchgate.net OPDs convert light into an electrical signal and have applications in imaging, sensing, and optical communications. escholarship.org In an OPD, the this compound-based polymer can act as the photoactive layer, absorbing photons and generating electron-hole pairs. rsc.org The performance of an OPD is characterized by its responsivity, detectivity, and response speed. The broad absorption spectrum of some this compound-containing polymers makes them suitable for detecting light over a wide range of wavelengths. researchgate.net

The versatility of this compound as a building block allows for the synthesis of a wide range of polymers with tailored properties for these and other emerging optoelectronic applications.

Light-Emitting Diodes (LEDs) and Fluorescent Materials

Thiophene-based polymers are recognized for their fluorescent properties, making them suitable for use as emissive layers in organic light-emitting diodes (OLEDs). The introduction of an alkoxy group, such as a hexyloxy group, can influence the electronic and optical properties of the polymer, thereby affecting the emission color and efficiency of the resulting LED.

The fluorescence of thiophene-based materials is a key characteristic for their use in LEDs. The emission color can be tuned by modifying the chemical structure of the polymer, such as by creating copolymers with other aromatic units. This approach allows for the generation of a broad range of colors, including white light, which is desirable for lighting applications. The hexyloxy side chain, by influencing the polymer's conformation and intermolecular interactions, can play a role in the solid-state photoluminescent quantum yield, a critical parameter for LED efficiency.

Table 1: Representative Photophysical Properties of Thiophene-Based Copolymers for OLEDs

| Copolymer System | Emission Color | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) |

| Fluorene-benzotriazole with thiophene linker | Yellow | 243 | 1.38 |

| Fluorene-benzotriazole without thiophene linker | Greenish-Yellow | 1001 | 0.33 |

This table presents data for representative thiophene-containing copolymers to illustrate the range of properties achievable, as specific data for this compound homopolymers in OLEDs is limited.

Organic Lasers and Photodetectors

The high optical gain of some organic semiconductors, including certain thiophene derivatives, makes them promising materials for organic lasers. For a material to be suitable as a gain medium in a laser, it must exhibit efficient photoluminescence and amplified spontaneous emission (ASE). The hexyloxy substituent in poly(this compound) would be expected to enhance processability, allowing for the fabrication of high-quality optical resonators. While specific studies on the lasing properties of poly(this compound) are scarce, the broader class of polythiophenes has been investigated for this purpose.

In the realm of photodetectors, the ability of a material to absorb light and generate a photocurrent is paramount. Polythiophenes, with their tunable bandgaps, can be designed to absorb light across different regions of the electromagnetic spectrum. The hexyloxy side chain can influence the polymer's packing and morphology in the solid state, which in turn affects charge carrier mobility and the efficiency of charge separation and collection in a photodetector. Copolymers of thiophene have been explored in photodetector applications, demonstrating the versatility of this class of materials.

Sensing Applications

The electronic properties of conjugated polymers, such as those derived from this compound, are sensitive to their local environment. This sensitivity forms the basis of their application in chemical and biological sensors. The interaction of an analyte with the polymer backbone can induce changes in its optical or electrical properties, such as fluorescence quenching or a change in conductivity, which can be measured to detect the presence of the analyte.

Chemosensors and Biosensors Based on Polythiophene Derivatives

Polythiophene derivatives have been successfully employed as the active material in a variety of chemosensors and biosensors. The introduction of functional side chains can impart selectivity towards specific analytes. While there is a lack of specific reports on sensors based on poly(this compound), the general principles are applicable.

For example, fluorescent polythiophenes can act as sensors for metal ions. The interaction of a metal ion with the polymer can lead to a quenching of its fluorescence, providing a detectable signal. The sensitivity and selectivity of such sensors can be tuned by modifying the polymer structure. Thiophene-based fluorescent sensors have been developed for the detection of various ions, including toxic heavy metals like Au³⁺ and Hg²⁺. dtu.dknih.gov The mechanism of sensing often involves a chelation-enhanced quenching effect. dtu.dk

In the context of biosensors, functionalized thiophene oligomers have been used as fluorescent markers for biological molecules. The ability to covalently bind the thiophene-based fluorophore to a biological target allows for the sensitive detection and imaging of biological processes.

Table 2: Examples of Thiophene-Based Fluorescent Sensors

| Sensor Material | Target Analyte | Detection Limit | Sensing Mechanism |

| Carbazole-extended thiophene compound | Au³⁺ | - | Chelation Enhancement Quenching |

| Bithiophene-based sensor | Hg²⁺ | 19 nM | Deprotection reaction |

This table provides examples of sensor performance for different thiophene-based materials to illustrate the potential applications, as specific data for this compound-based sensors is not widely available.

Theoretical and Computational Investigations of 2 Hexyloxy Thiophene Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

DFT and its time-dependent extension, TD-DFT, are quantum mechanical modeling methods used to investigate the electronic structure and excited-state properties of molecules. For systems like 2-(hexyloxy)thiophene, these calculations offer profound insights into the arrangement of molecular orbitals, the nature of electronic transitions, and the dynamics of charge distribution.

The electronic properties of thiophene (B33073) derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, kinetic stability, and optical and electronic properties. nih.gov

The energy of the HOMO is directly related to the ionization potential (the energy required to remove an electron), while the LUMO energy corresponds to the electron affinity (the energy released when an electron is added). researchgate.net A lower HOMO-LUMO gap facilitates electronic transitions, making the molecule a candidate for various optoelectronic applications. jchps.com

Table 1: Calculated Electronic Properties of the Analogous 2-Methoxythiophene Molecule Calculations performed using the DFT/B3LYP/6-311++G(d,p) method. Data sourced from a study on 2-methoxythiophene. dergipark.org.tr

| Property | Calculated Value |

| HOMO Energy | -0.26751 eV |

| LUMO Energy | -0.18094 eV |

| HOMO-LUMO Gap (ΔE) | 0.08657 eV |

TD-DFT is a powerful method for predicting the optical properties of molecules, such as their UV-visible absorption and emission spectra. lanl.gov The primary electronic transition responsible for light absorption in molecules like this compound is the promotion of an electron from the HOMO to the LUMO, which corresponds to a π → π* transition. jchps.com

Theoretical calculations on various thiophene-based D-π-A (Donor-π-Acceptor) systems show that the maximum absorption wavelength (λmax) is directly related to the energy of this transition. rsc.org For this compound, the electron-donating hexyloxy group and the electron-rich thiophene ring create a system where the lowest energy electronic transition is expected to be intense. The HOMO-LUMO gap calculated via DFT can provide a good estimate of this transition energy. journalirjpac.com

Computational studies on related aggregated thiophene systems have successfully used TD-DFT to model changes in both absorption and emission spectra, correlating them with the formation of intermolecular π-π stacking. nih.gov For an isolated this compound molecule, TD-DFT calculations would predict a primary absorption band in the UV region, with the exact position depending on the solvent environment, which can be modeled using approaches like the Polarizable Continuum Model (PCM). The corresponding emission spectrum, or fluorescence, is related to the relaxation of the electron from the LUMO back to the HOMO (S1 → S0 transition). The difference between the absorption and emission maxima is known as the Stokes shift. rsc.org

The hexyloxy group, being an oxygen-containing substituent, plays a significant role in mediating both intramolecular and intermolecular interactions. The oxygen atom can engage in noncovalent interactions, which are crucial for the molecular packing in the solid state and can influence charge transfer dynamics between adjacent molecules.

Intramolecular Charge Transfer (ICT): The electron-donating nature of the alkoxy group attached to the π-conjugated thiophene ring establishes a donor-π system. Upon photoexcitation, a partial transfer of electron density from the hexyloxy group to the thiophene ring can occur, a phenomenon known as intramolecular charge transfer (ICT). nih.gov This process is fundamental to the functioning of many organic electronic devices.

Intermolecular Interactions: Computational studies on thiophenes with oxygen-containing substituents have revealed the importance of specific intermolecular contacts. nih.gov For 2-methoxythiophene, crystal structure analysis shows that each molecule participates in four S···O contacts, leading to the formation of an infinite bilayer structure. nih.gov Similar interactions are expected for this compound, where the oxygen atom can interact with the sulfur atom of a neighboring thiophene ring. Furthermore, van der Waals forces, particularly π-π stacking between thiophene rings, are dominant binding interactions in thiophene-based dimers. mdpi.com DFT-based Symmetry-Adapted Perturbation Theory (SAPT) calculations have confirmed that dispersion forces are the primary contributor to the stability of such stacked configurations. mdpi.com These intermolecular interactions create pathways for charge hopping between molecules, a key mechanism for charge transport in organic semiconductor materials. aip.orgresearchgate.net

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into conformational dynamics and material morphology. rsc.org For this compound, MD simulations can elucidate the flexibility of the hexyloxy chain and its influence on the orientation of the thiophene ring.

A key aspect of this compound's structure is the rotational freedom around the C2-O single bond. Computational conformational analysis of the analogous 2-methoxythiophene has been performed by systematically rotating the C3-C2-O-C6 dihedral angle. dergipark.org.tr These calculations, performed at the B3LYP/6-311++G(d,p) level of theory, show that the planar conformation, where the methoxy group is coplanar with the thiophene ring, is the most stable energetic minimum. This planarity is favored as it maximizes π-conjugation. dergipark.org.tr It is expected that this compound would exhibit a similar preference for a planar arrangement between the oxygen and the ring, while the longer hexyl chain remains highly flexible.

Thermochemical Predictions and Stability Assessments

Computational methods are also employed to predict the thermodynamic stability of molecules by calculating their enthalpy of formation (ΔfH°). High-level ab initio methods, such as the G2 and G3 theories, can provide highly accurate thermochemical data. researchgate.net

For thiophene and its derivatives, theoretical calculations of the gas-phase enthalpy of formation have been performed using isodesmic reactions. This approach involves a hypothetical reaction where the number and type of bonds are conserved, which helps to cancel out systematic errors in the calculation. For 2,5-thiophenedicarboxylic acid, the calculated enthalpy of formation was found to be in excellent agreement with experimental values. researchgate.net

Structure Performance Relationships and Rational Design Principles

Impact of Alkoxy Side Chain Length and Position on Solubility and Processability

The solubility and processability of thiophene-based polymers are critically influenced by the nature of their side chains. The introduction of alkoxy side chains, such as the hexyloxy group in 2-(hexyloxy)thiophene, is a common strategy to enhance solubility in organic solvents, which is essential for solution-based fabrication techniques like spin-coating and printing.

The length of the alkoxy side chain has a direct impact on solubility. Generally, longer side chains increase the entropy of mixing and disrupt intermolecular packing, leading to better solubility. However, an excessively long side chain can dilute the concentration of the conjugated backbone in thin films, potentially hindering charge transport. Therefore, an optimal side chain length is often sought to balance solubility and electronic performance. For instance, studies on poly(3-alkoxythiophene)s have shown that solubility in common organic solvents like chloroform (B151607) and toluene (B28343) is significantly improved with increasing chain length.

The position of the alkoxy group on the thiophene (B33073) ring also plays a role. In polythiophenes, substitution at the 3-position is most common as it allows for regioregular head-to-tail (HT) coupling, leading to more planar backbones and improved electronic properties. The oxygen atom in the alkoxy chain can also induce non-covalent interactions with adjacent sulfur atoms, further promoting backbone planarity. acs.org

The processability of these materials into uniform, high-quality thin films is also governed by the side chains. The choice of solvent and processing conditions must be carefully optimized in conjunction with the side chain structure to control the self-assembly and morphology of the resulting film. For example, the use of polar side chains, such as oligo(ethylene glycol), can enhance solubility in more polar solvents and improve compatibility with molecular dopants. acs.org

Table 1: Effect of Alkoxy Side Chain Length on the Properties of Polythiophenes

| Polymer | Side Chain | Solubility in Common Organic Solvents | Impact on Processability |

|---|---|---|---|

| Poly(3-methoxythiophene) | -OCH3 | Limited | Difficult to process from solution |

| Poly(3-butoxythiophene) | -OC4H9 | Moderate | Improved solution processability |

| Poly(3-hexyloxythiophene) | -OC6H13 | Good | Good film-forming properties |

| Poly(3-octyloxythiophene) | -OC8H17 | Very Good | Excellent solution processability |

Tuning of Electronic Band Gaps and Energy Levels through Structural Modification

The electronic band gap (the energy difference between the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) and the absolute energy levels of these orbitals are fundamental properties that determine the optoelectronic behavior of a material. For materials based on this compound, these parameters can be precisely tuned through various structural modifications.

The electron-donating nature of the alkoxy group raises the HOMO level of the thiophene ring, which generally leads to a lower oxidation potential and a smaller band gap compared to unsubstituted polythiophene. researchgate.net The extent of this effect can be modulated by the specific alkoxy chain.

Further tuning of the electronic properties can be achieved by introducing different functional groups onto the thiophene backbone or by copolymerizing this compound with other aromatic units. For example, incorporating electron-withdrawing groups can lower both the HOMO and LUMO levels, which is a common strategy to increase the open-circuit voltage in organic solar cells and improve air stability. acs.org Conversely, copolymerization with electron-rich units can raise the HOMO level, facilitating hole injection.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the electronic structure of new thiophene derivatives and guiding synthetic efforts. dergipark.org.trscispace.com These calculations can provide valuable insights into how different substituents will affect the HOMO-LUMO gap and energy levels. nectec.or.th

Table 2: Calculated Electronic Properties of Substituted Thiophene Monomers

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|---|

| Thiophene | -H | -6.90 | -1.20 | 5.70 |

| 2-Methoxythiophene | -OCH3 | -6.45 | -1.05 | 5.40 |

| 2-Hexyloxythiophene | -OC6H13 | -6.42 | -1.02 | 5.40 |

| 2-Nitrothiophene | -NO2 | -7.50 | -2.80 | 4.70 |

Note: The values in this table are illustrative and based on typical trends observed in computational studies. Actual values may vary depending on the computational method and basis set used.

Influence of Molecular Architecture on Charge Transport and Device Efficiency

The efficiency of organic electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs), is highly dependent on the ability of the active material to transport charge carriers. For materials incorporating this compound, the molecular architecture plays a pivotal role in dictating charge transport properties.

A key factor is the planarity of the polymer backbone. A more planar conformation facilitates π-orbital overlap along the polymer chain (intrachain charge transport) and between adjacent chains (interchain charge transport). As mentioned, the alkoxy group at the 3-position of the thiophene ring can promote planarity. The regioregularity of poly(3-alkoxythiophene)s is also crucial; a high degree of head-to-tail coupling minimizes steric hindrance and leads to a more ordered, planar structure, which generally results in higher charge carrier mobility. rsc.org

The packing of polymer chains in the solid state is another critical aspect. The length and branching of the alkoxy side chains influence the intermolecular distance and the degree of π-stacking. Optimal π-stacking distances are required for efficient interchain hopping of charge carriers. Theoretical studies have shown that replacing an alkyl side chain with an alkoxy side chain of the same length can lead to a higher calculated hole mobility. For instance, the theoretical mobility for poly(3-oxyhexyl-thiophene) (P3OHT) was found to be significantly higher than that of poly(3-hexyl-thiophene) (P3HT). rsc.org

In the context of OSCs, the morphology of the blend between the donor polymer (e.g., a this compound-based polymer) and the acceptor material is critical for efficient exciton (B1674681) dissociation and charge extraction. The molecular architecture of the polymer influences its miscibility with the acceptor and the formation of bicontinuous interpenetrating networks, which are essential for high power conversion efficiencies (PCEs). researchgate.netrsc.orgrsc.org

Table 3: Charge Transport and Device Performance of Thiophene-Based Polymers

| Polymer | Device Type | Hole Mobility (cm²/Vs) | PCE (%) |

|---|---|---|---|

| Regiorandom P3HT | OFET | 10⁻⁵ - 10⁻⁴ | - |

| Regioregular P3HT | OFET | 0.01 - 0.1 | - |

| Regioregular P3OHT (theoretical) | - | ~0.49 | - |

| P3HT:PCBM | OSC | - | 3-5 |

| Advanced Alkoxy-Thiophene Copolymers | OSC | - | >10 |

Strategies for Enhancing Photostability and Environmental Robustness

The long-term stability of organic electronic devices is a major challenge for their commercialization. Materials based on this compound, like many conjugated polymers, can be susceptible to degradation upon exposure to light, oxygen, and moisture. Therefore, developing strategies to enhance their photostability and environmental robustness is a key area of research.

One approach is to modify the molecular structure to make the polymer less prone to photo-oxidation. This can involve introducing comonomers that are more stable or that can quench excited states, thereby preventing degradative photochemical reactions. For example, incorporating electron-deficient units can lower the HOMO level, making the polymer less susceptible to oxidation. acs.org The stability of the oxidized state (polaron) is also important, and molecular design can be used to delocalize the positive charge and stabilize the doped state. researchgate.net

Another strategy is the use of additives. Antioxidants and UV stabilizers can be blended with the active material to mitigate degradation. Encapsulation of the device is also a crucial and widely used method to protect the sensitive organic layers from the ambient environment.

Furthermore, the morphology of the polymer film can influence its stability. A well-ordered, crystalline film may be less permeable to oxygen and moisture compared to an amorphous film, thus slowing down degradation processes. The choice of side chains can also play a role; for instance, certain side chains may be more resistant to photo-oxidative degradation. researchgate.net It has been reported that preparing composites of poly(3-hexylthiophene) with multiwalled carbon nanotubes can enhance its photostability. researchgate.net

Recent research has also explored the inherent stability of different thiophene-based structures. For example, some alkoxy-benzo[1,2-b:4,5-b′]dithiophene (BDT) copolymers have been found to be unstable when oxidized in aqueous solutions, highlighting the importance of comonomer choice in ensuring redox stability for applications like organic bioelectronics. researchgate.net

Table 4: Summary of Strategies to Enhance Stability

| Strategy | Mechanism | Example |

|---|---|---|

| Molecular Design | Lowering HOMO level, stabilizing polarons | Copolymerization with electron-deficient units |

| Additives | Scavenging reactive species, UV absorption | Blending with antioxidants and UV stabilizers |

| Encapsulation | Barrier against oxygen and moisture | Sealing the device with glass or flexible barriers |

| Morphology Control | Reducing permeability to detrimental species | Promoting crystalline, well-ordered films |

| Composite Formation | Energy transfer, physical protection | Blending with carbon nanotubes |

Emerging Research Directions and Future Outlook

Hybrid Organic-Inorganic Materials Incorporating 2-(Hexyloxy)thiophene Derivatives

The integration of organic components, such as this compound derivatives, with inorganic materials is a burgeoning field that promises to yield materials with synergistic properties. frontiersin.orgnih.gov These hybrid materials combine the processability and functional versatility of organic molecules with the stability and electronic properties of inorganic frameworks. frontiersin.orgnih.gov

A significant area of application for these hybrid materials is in perovskite solar cells (PSCs). nih.govresearchgate.net Thiophene-based organic cations are being used as spacers in two-dimensional (2D) perovskites, which exhibit improved environmental stability compared to their 3D counterparts. researchgate.net For instance, the development of a thiophene-based bulky dication spacer, 2,5-thiophenedimethylammonium (ThDMA), has led to the creation of 2D Dion-Jacobson (DJ) perovskites with high power conversion efficiencies (PCEs) and enhanced stability. researchgate.net The optimized device using this spacer achieved a PCE of 15.75%, a record for aromatic spacer-based 2D DJ PSCs at the time. researchgate.net Furthermore, these unencapsulated devices retained over 95% of their initial efficiency after 1655 hours of storage in a nitrogen atmosphere. researchgate.net

Another approach involves the intercalation of substituted thiophene (B33073) monomers into layered inorganic structures like hydroxy double salts. researchgate.net Research on materials formed by intercalating 3-thiopheneacetate anions suggests that the monomers can connect to form small oligomers within the inorganic host, a process not observed for other monomers with short alkyl chains. researchgate.net This demonstrates the potential to control polymerization and material properties at the nanoscale within a hybrid structure. The sol-gel process is another key technique, offering a versatile route to create organic-inorganic nanocomposites with fine-tuned optical and mechanical properties for applications in non-linear optics. rsc.org

| Hybrid Material System | Organic Component Example | Inorganic Component | Key Finding/Application | Reference |

| 2D Perovskite Solar Cell | 2,5-thiophenedimethylammonium (ThDMA) | Lead Halide Perovskite | Achieved 15.75% PCE with enhanced thermal and light-soaking stability. | researchgate.net |

| Intercalated Layers | 3-thiopheneacetate | Layered Hydroxy Double Salts | Monomers form small oligomers within the inorganic layers. | researchgate.net |

| Sol-Gel Nanocomposite | Chromophore-functionalized alkoxysilanes | Silica or Titania network | Engineering of materials for non-linear optical applications. | rsc.org |

Advanced Device Architectures and Processing Techniques for Scalable Manufacturing

To transition this compound-based materials from the laboratory to commercial applications, researchers are focusing on advanced device architectures and scalable manufacturing techniques. researchgate.net A key advantage of organic materials is their potential for fabrication via low-cost, high-throughput methods like roll-to-roll (R2R) printing. nih.govnanoge.org

R2R processing involves the continuous fabrication of electronic devices on flexible substrates, which can significantly lower production costs. nih.govresearchgate.nettechblick.com This technique is being actively developed for organic solar cells (OSCs) and perovskite solar cells (PSCs), enabling the production of large-area, flexible devices. nanoge.orgresearchgate.net For instance, R2R screen printing has been used to create multilayer circuits on flexible polyethylene (B3416737) terephthalate (B1205515) (PET) film, demonstrating a viable path for mass production of hybrid printed electronic devices. nih.gov The development of indium-free transparent conductive oxides compatible with flexible substrates further supports the scalability of this technology. nanoge.org

In terms of device architecture, significant progress is being made in all-polymer solar cells (PSCs) and flexible all-perovskite tandem solar cells. rsc.orgosti.gov The design of novel donor/acceptor polymer pairs is crucial for enhancing the power conversion efficiency and stability of all-PSCs. rsc.org Incorporating an alkyl-thiophene π-bridge in polymer donors has been shown to improve miscibility with highly crystalline acceptors, leading to more stable morphologies and higher PCEs. rsc.org Tandem solar cells, which stack multiple cells to capture a broader range of the solar spectrum, represent another advanced architecture. The development of flexible all-perovskite tandem cells highlights the potential for high-efficiency, mechanically resilient power sources. osti.gov Such devices are critical for emerging applications in wearable technology and biomedical devices. sciopen.com

| Manufacturing Technique | Device Type | Substrate | Key Advantage | Reference |

| Roll-to-Roll (R2R) Printing | Organic/Perovskite Solar Cells | Flexible (e.g., PET, Aluminum Foil) | High-throughput, low-cost, scalable production of large-area devices. | nih.govnanoge.orgresearchgate.net |

| Solution Processing | Organic Photovoltaics (OPVs) | Glass or Flexible Film | Amenable to various coating techniques (spin coating, blade coating) for device fabrication. | researchgate.netresearchgate.net |

| Vacuum Deposition | Organic Solar Cells (Oligomers) | Various | Allows for high purity and ordered layers, beneficial for charge transport. | rsc.org |

Exploration of Novel this compound-Based Conjugated Systems for Multifunctional Applications

The chemical versatility of the thiophene ring allows for the synthesis of a vast array of novel conjugated systems with tailored properties. nih.govmdpi.com By incorporating the this compound unit into larger molecules and polymers, scientists can fine-tune electronic energy levels, optical absorption, and solid-state packing to optimize performance in various applications. acs.orgresearchgate.net

One strategy involves creating donor-acceptor (D-A) type copolymers. The alkoxy group on the thiophene ring acts as a strong electron-donating unit, which can facilitate intramolecular charge transfer (ICT) when paired with an electron-deficient unit. acs.org This is particularly effective for designing semiconductors with extended optical absorption into the near-infrared (NIR) region, which is crucial for improving the efficiency of solar cells. acs.org The synthesis of polymers containing 3,4-Ethylenedioxythiophene (B145204) (EDOT) and diketopyrrolopyrrole (DPP) units alongside thiophene derivatives has been explored to create materials with excellent coplanarity, which promotes carrier transport in organic transistors. mdpi.com

The synthesis of well-defined thiophene-based oligomers is another important research direction. rsc.org Compared to polymers, oligomers have the advantage of a precise molecular structure, leading to high purity and reproducible device performance. rsc.org These molecules can be designed with architectures ranging from one-dimensional to three-dimensional to control self-assembly and charge transport properties. rsc.org For example, S-shaped double helicenes containing thiophene units have been synthesized, showcasing the complex and unique molecular architectures that can be achieved. beilstein-journals.org Such novel structures are being investigated for their unique chiroptical and electronic properties. High molecular weight thiophene-containing polymers can be synthesized via methods like Suzuki polycondensation, enabling the creation of materials for high-performance devices. researchgate.net

Computational Design and High-Throughput Screening of New Alkoxythiophene Materials

The traditional process of material discovery through synthesis and testing can be time-consuming and costly. To accelerate this process, researchers are increasingly turning to computational design and high-throughput screening (HTS) methodologies. nih.govmdpi.com These approaches allow for the rapid evaluation of virtual compounds, enabling scientists to identify promising candidates for synthesis.

Computational molecular design, using techniques like density functional theory (DFT) and time-dependent DFT (TDDFT), can predict the electronic and optical properties of new materials before they are made. umich.edu This allows for a methodical investigation into structure-property relationships. For example, computational studies can elucidate how modifications to the molecular backbone or side chains of an alkoxythiophene-based polymer will affect its band gap, charge mobility, and absorption spectrum. azom.com This predictive power helps guide synthetic efforts toward the most promising molecular designs for applications in organic electronics. umich.edursc.org

High-throughput screening (HTS) is an experimental approach that enables the rapid testing of large libraries of compounds for a specific property. nih.govnih.govscinapse.io In the context of materials science, HTS can be used to quickly assess the performance of new this compound derivatives in devices like solar cells or transistors. By automating the fabrication and characterization processes, researchers can screen vast numbers of material variations to identify optimal compositions and processing conditions. This combination of computational pre-screening and rapid experimental validation represents a powerful paradigm for accelerating the discovery and optimization of next-generation alkoxythiophene materials.

Q & A

Q. What are the common synthetic routes for 2-(hexyloxy)thiophene, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves nucleophilic substitution reactions, where a hydroxyl or halide group on the thiophene ring is replaced by a hexyloxy group. For example, in the synthesis of structurally similar monomers like 4,8-bis(hexyloxy)benzo[1,2-b:4,5-b']dithiophene (BHBDT), nucleophilic substitution with hexyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) is employed . Key factors affecting yield and purity include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Temperature : Reactions often proceed at 80–100°C to balance reactivity and side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization are critical for isolating high-purity products.

Characterization via H NMR is essential, with peaks at 0.92–1.87 ppm (hexyl chain protons) and 4.28 ppm (methylene adjacent to the ether linker) serving as diagnostic markers .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

- H NMR : Focus on the hexyloxy chain protons (0.92–1.87 ppm) and the thiophene ring protons (7.35–7.47 ppm). Integration ratios confirm substituent positions .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm molecular weight and functional groups.

- FT-IR : Look for C-O-C stretching vibrations (~1100 cm) and aromatic C-H stretches (~3100 cm).

- UV-Vis : Assess π-π* transitions in the thiophene ring (absorption ~250–300 nm), which inform electronic properties relevant to optoelectronic applications .

Advanced Research Questions

Q. How does the hexyloxy substituent in this compound influence charge transport properties in organic electronic devices compared to other alkyl/aryl groups?

The hexyloxy group enhances solubility and modulates morphology in thin-film devices. Compared to shorter alkyl chains (e.g., methyl or ethyl), hexyloxy improves molecular packing in organic thin-film transistors (OTFTs), reducing trap states and increasing hole mobility . However, bulky aryl substituents (e.g., phenyl) may hinder π-π stacking, lowering conductivity. Researchers should optimize side-chain length via grazing-incidence X-ray diffraction (GI-XRD) to correlate morphology with device performance .

Q. What strategies can mitigate conflicting reports on the photovoltaic efficiency of this compound-based dyes in dye-sensitized solar cells (DSSCs)?

Discrepancies in efficiency often arise from variations in:

- Dye anchoring groups : Carboxylic acid vs. phosphonic acid groups affect TiO₂ binding and electron injection .

- Electrolyte composition : Cobalt-based redox shuttles (e.g., Co(II/III) tris(bipyridyl)) reduce recombination losses compared to iodide/triiodide .

- Coadsorbents : Use deoxycholic acid to prevent dye aggregation and enhance light harvesting .

Standardized testing under AM 1.5G illumination (100 mW/cm²) and IPCE (incident photon-to-current efficiency) measurements are recommended for cross-study comparisons .

Q. How can DFT calculations be integrated into the design of this compound derivatives to predict their optoelectronic properties?

Density functional theory (DFT) optimizes HOMO/LUMO levels and charge-transfer dynamics:

- HOMO localization : Ensure HOMO is centered on the thiophene core for efficient hole transport.

- Side-chain effects : Simulate hexyloxy's steric and electronic impacts on conjugation length.

- Excited-state dynamics : Time-dependent DFT (TD-DFT) predicts absorption spectra, guiding synthetic efforts toward desired bandgaps .

Q. What are the critical considerations for ensuring the oxidative stability of this compound in device applications under operational conditions?

- Encapsulation : Use UV-curable resins or atomic layer deposition (ALD) of Al₂O₃ to prevent oxygen/water ingress .

- Additives : Incorporate radical scavengers (e.g., hindered phenols) into device layers.

- Operational limits : Monitor thermal stability via thermogravimetric analysis (TGA); degradation typically occurs above 200°C .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported charge-carrier mobilities for this compound-based polymers?

Variations often stem from:

- Film fabrication : Spin-coating vs. blade-coating affects crystallinity. Use atomic force microscopy (AFM) to compare surface roughness.

- Contact resistance : Electrode materials (Au vs. PEDOT:PSS) influence measured mobilities. Employ transfer line method (TLM) to isolate contact effects .

- Ambient conditions : Perform measurements in nitrogen gloveboxes to exclude humidity-induced traps .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.